[Sar1,Tdf8]AngII
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
[Sar1,Tdf8]Angiotensin II is a synthetic analog of angiotensin II, a peptide hormone that plays a crucial role in regulating blood pressure and fluid balance in the body. This compound is specifically designed to interact with angiotensin II receptors, particularly the angiotensin II type 2 receptor, to study its physiological and pharmacological effects .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of [Sar1,Tdf8]Angiotensin II involves solid-phase peptide synthesis (SPPS) using Fmoc/HATU chemistry. The process begins with the attachment of the first amino acid to a resin, followed by sequential addition of protected amino acids. The final product is cleaved from the resin and purified using high-performance liquid chromatography (HPLC) .
Industrial Production Methods
Industrial production of [Sar1,Tdf8]Angiotensin II follows similar principles but on a larger scale. Automated peptide synthesizers are used to streamline the process, and large-scale purification techniques such as preparative HPLC are employed to ensure high purity and yield .
Chemical Reactions Analysis
Types of Reactions
[Sar1,Tdf8]Angiotensin II undergoes various chemical reactions, including:
Oxidation: This reaction can occur at methionine residues, leading to the formation of methionine sulfoxide.
Reduction: Disulfide bonds within the peptide can be reduced to thiol groups.
Substitution: Amino acid residues can be substituted to create analogs with different properties.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide or other oxidizing agents.
Reduction: Dithiothreitol (DTT) or tris(2-carboxyethyl)phosphine (TCEP).
Substitution: Amino acid derivatives and coupling reagents such as HATU.
Major Products
The major products formed from these reactions include oxidized peptides, reduced peptides, and various analogs with modified amino acid sequences .
Scientific Research Applications
[Sar1,Tdf8]Angiotensin II has a wide range of scientific research applications:
Chemistry: Used to study peptide synthesis and modification techniques.
Biology: Investigates the role of angiotensin II receptors in physiological processes.
Medicine: Explores potential therapeutic applications in cardiovascular diseases and hypertension.
Industry: Utilized in the development of peptide-based drugs and diagnostic tools
Mechanism of Action
[Sar1,Tdf8]Angiotensin II exerts its effects by binding to angiotensin II receptors, particularly the angiotensin II type 2 receptor. This interaction triggers a cascade of intracellular signaling pathways, including the activation of G protein-coupled receptors and downstream effectors such as protein kinases. These pathways ultimately lead to physiological responses such as vasodilation, anti-inflammatory effects, and tissue protection .
Comparison with Similar Compounds
Similar Compounds
Angiotensin II: The natural peptide hormone with similar receptor interactions.
[Sar1,Ile8]Angiotensin II: Another synthetic analog with partial agonist activity.
Angiotensin III: A shorter peptide with distinct receptor binding properties
Uniqueness
[Sar1,Tdf8]Angiotensin II is unique due to its specific modifications at the first and eighth amino acid positions, which enhance its stability and receptor selectivity. These modifications make it a valuable tool for studying the angiotensin II type 2 receptor and its physiological roles .
Properties
Molecular Formula |
C51H70F3N15O10 |
---|---|
Molecular Weight |
1110.2 g/mol |
IUPAC Name |
(2S)-2-[[(2S)-1-[(2S)-2-[[(2S,3S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-5-(diaminomethylideneamino)-2-[[2-(methylamino)acetyl]amino]pentanoyl]amino]-3-methylbutanoyl]amino]-3-(4-hydroxyphenyl)propanoyl]amino]-3-methylpentanoyl]amino]-3-(1H-imidazol-5-yl)propanoyl]pyrrolidine-2-carbonyl]amino]-3-[4-[3-(trifluoromethyl)diazirin-3-yl]phenyl]propanoic acid |
InChI |
InChI=1S/C51H70F3N15O10/c1-6-28(4)41(66-43(73)35(21-30-13-17-33(70)18-14-30)62-45(75)40(27(2)3)65-42(72)34(61-39(71)25-57-5)9-7-19-59-49(55)56)46(76)63-36(23-32-24-58-26-60-32)47(77)69-20-8-10-38(69)44(74)64-37(48(78)79)22-29-11-15-31(16-12-29)50(67-68-50)51(52,53)54/h11-18,24,26-28,34-38,40-41,57,70H,6-10,19-23,25H2,1-5H3,(H,58,60)(H,61,71)(H,62,75)(H,63,76)(H,64,74)(H,65,72)(H,66,73)(H,78,79)(H4,55,56,59)/t28-,34-,35-,36-,37-,38-,40-,41-/m0/s1 |
InChI Key |
KSJIPXWEUUGTIY-LNEAKYCGSA-N |
Isomeric SMILES |
CC[C@H](C)[C@@H](C(=O)N[C@@H](CC1=CN=CN1)C(=O)N2CCC[C@H]2C(=O)N[C@@H](CC3=CC=C(C=C3)C4(N=N4)C(F)(F)F)C(=O)O)NC(=O)[C@H](CC5=CC=C(C=C5)O)NC(=O)[C@H](C(C)C)NC(=O)[C@H](CCCN=C(N)N)NC(=O)CNC |
Canonical SMILES |
CCC(C)C(C(=O)NC(CC1=CN=CN1)C(=O)N2CCCC2C(=O)NC(CC3=CC=C(C=C3)C4(N=N4)C(F)(F)F)C(=O)O)NC(=O)C(CC5=CC=C(C=C5)O)NC(=O)C(C(C)C)NC(=O)C(CCCN=C(N)N)NC(=O)CNC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.